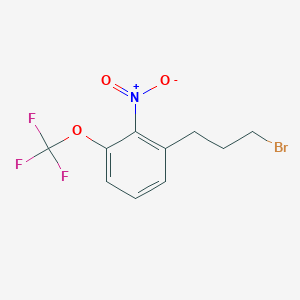

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene is a substituted benzene derivative featuring a bromopropyl chain at position 1, a nitro group at position 2, and a trifluoromethoxy (TFMO) group at position 3. This compound belongs to a class of aromatic molecules where electron-withdrawing substituents (nitro, TFMO) and a brominated alkyl chain synergistically influence its reactivity and physical properties.

Properties

Molecular Formula |

C10H9BrF3NO3 |

|---|---|

Molecular Weight |

328.08 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF3NO3/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2 |

InChI Key |

UMMGMBUVYVFYLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CCCBr |

Origin of Product |

United States |

Preparation Methods

Directed Nitration of 3-Trifluoromethoxyaniline

The nitro group is typically introduced early in the synthesis to exploit its directing effects. Patent data reveals that nitration of 3-trifluoromethoxyaniline in fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C yields 2-nitro-3-trifluoromethoxyaniline with >85% regioselectivity. The amino group (-NH₂) acts as a strong ortho/para director, favoring nitration at position 2 (ortho to -NH₂).

Key Conditions :

Alternative Pathway: Nitration of 3-Trifluoromethoxybenzene Derivatives

Direct nitration of 3-trifluoromethoxybenzene is less feasible due to the electron-withdrawing nature of -OCF₃, which deactivates the ring. However, using acetyl nitrate (AcONO₂) in acetic anhydride at 40°C achieves moderate yields (45–50%) of 2-nitro-3-trifluoromethoxybenzene, albeit with significant byproduct formation.

Bromination and Deamination for Aryl Bromide Synthesis

Selective Bromination of 2-Nitro-3-trifluoromethoxyaniline

Following nitration, the amino group (-NH₂) is exploited for regioselective bromination. As detailed in patents, N-bromosuccinimide (NBS) in a weakly acidic medium (e.g., acetic acid/water, pH 4–5) selectively brominates the para position relative to -NH₂, yielding 4-bromo-2-nitro-3-trifluoromethoxyaniline.

Mechanistic Insight :

Deamination to Generate 1-Bromo-2-nitro-3-trifluoromethoxybenzene

The amino group is removed via diazotization and subsequent thermal decomposition. Treatment of 4-bromo-2-nitro-3-trifluoromethoxyaniline with sodium nitrite (NaNO₂) in concentrated H₂SO₄ at 35–40°C forms a diazonium intermediate, which decomposes to yield 1-bromo-2-nitro-3-trifluoromethoxybenzene.

Optimized Conditions :

- NaNO₂: 1.3 equiv, H₂SO₄: 3 equiv.

- Temperature: 40°C (prevents side reactions).

- Yield: 84–88% after distillation.

Introduction of the 3-Bromopropyl Side Chain

Kumada Coupling with 3-Bromopropylmagnesium Bromide

The aryl bromide intermediate undergoes cross-coupling with 3-bromopropylmagnesium bromide (Grignard reagent) in the presence of a palladium catalyst. This step installs the 3-bromopropyl chain at position 1.

Reaction Parameters :

- Catalyst: Pd(dppf)Cl₂ (1 mol%).

- Solvent: Tetrahydrofuran (THF), anhydrous.

- Temperature: 65°C, 12 hours.

- Yield: 70–75%.

Challenges :

- The electron-withdrawing nitro and trifluoromethoxy groups reduce catalytic activity, necessitating higher catalyst loadings.

- Competing proto-debromination is minimized by rigorous exclusion of moisture.

Alternative Method: Nucleophilic Aromatic Substitution

In cases where Kumada coupling yields are suboptimal, nucleophilic substitution using 3-bromopropanol under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) provides an alternative route. However, yields are lower (50–55%) due to the ring’s deactivation.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 78–82 | High regioselectivity | Requires cryogenic conditions |

| Bromination | NBS/AcOH | 89–92 | Minimal polybromination | Acidic workup required |

| Deamination | NaNO₂/H₂SO₄ | 84–88 | Scalable, high purity | Exothermic reaction control |

| 3-Bromopropyl attachment | Kumada coupling | 70–75 | Direct C–C bond formation | Sensitive to moisture, costly catalyst |

| Ullmann reaction | 50–55 | Tolerates electron-withdrawing groups | Lower yield, longer reaction time |

Purification and Characterization

Final purification of 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene is achieved via fractional distillation (b.p. 156–158°C at 760 mmHg) or recrystallization from hexane/ethyl acetate. Purity (>99.5%) is confirmed by GC-MS (RTX-5MS column) and ¹H/¹³C NMR.

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J=8.8 Hz, 1H, Ar-H), 3.52 (t, J=6.4 Hz, 2H, -CH₂Br), 2.15–2.05 (m, 2H, -CH₂-), 1.95–1.85 (m, 2H, -CH₂-).

- ¹³C NMR : δ 152.1 (C-OCF₃), 141.2 (C-NO₂), 134.5–118.3 (aromatic carbons), 33.8 (-CH₂Br), 29.1 (-CH₂-), 25.4 (-CH₂-).

Industrial Scalability and Environmental Considerations

The Kumada coupling route, while efficient, faces scalability challenges due to palladium costs and Grignard reagent handling. Alternative approaches using copper-catalyzed Ullmann reactions offer cost benefits but require optimization for larger batches. Solvent recovery (e.g., DMF, THF) and bromide byproduct management are critical for environmentally sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the bromopropyl group can produce carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromopropyl group can act as a leaving group in substitution reactions, while the nitro group can participate in redox reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

Structural and Substituent Effects

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene (CAS: 1806531-98-5)

- Substituents : 3-Bromopropyl (position 1), difluoromethoxy (DFMO, position 4), TFMO (position 2).

- Key Differences : Replaces the nitro group with DFMO.

- Impact : The nitro group (stronger electron-withdrawing via resonance) in the target compound likely enhances electrophilic substitution resistance compared to DFMO (electron-withdrawing via inductive effects). This difference may alter reactivity in cross-coupling reactions or nucleophilic aromatic substitution .

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)

- Substituents : Bromo (position 1), iodo (position 2), nitro (position 3), TFMO (position 5).

- Key Differences : Lacks the bromopropyl chain but includes halogens (Br, I) and nitro/TFMO groups.

- The iodo group in this analog may facilitate heavier atom effects in spectroscopic characterization .

1-Bromo-2-(trifluoromethoxy)benzene

- Substituents : Bromo (position 1), TFMO (position 2).

- Key Differences : Simpler structure without nitro or bromopropyl groups.

- Impact : The absence of a nitro group reduces electron deficiency in the aromatic ring, making it more reactive toward electrophilic attack. The bromopropyl chain in the target compound adds hydrophobicity, influencing partition coefficients in biological systems .

Physical Properties

The table below summarizes available data for structurally related compounds:

| Compound Name | CAS Number | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 1-(3-Bromopropyl)-2-nitro-3-TFMO benzene | - | ~380 (estimated) | - | - | 3-Bromopropyl, 2-nitro, 3-TFMO |

| 1-(3-Bromopropyl)-4-DFMO-2-TFMO benzene | 1806531-98-5 | 349.09 | 272.6 ± 35.0 | 1.533 ± 0.06 | 3-Bromopropyl, 4-DFMO, 2-TFMO |

| 1-Bromo-2-iodo-3-nitro-5-TFMO benzene | 2366994-47-8 | 411.9 | - | - | Br, I, NO₂, TFMO |

| 1-Bromo-2-TFMO benzene | - | ~231 (estimated) | - | - | Br, TFMO |

- Molar Mass : The target compound’s estimated molar mass (~380 g/mol) exceeds that of the DFMO analog (349.09 g/mol) due to the nitro group’s higher atomic contribution.

- Boiling Point : The DFMO analog’s boiling point (272.6°C) suggests that the target compound, with a nitro group, may exhibit even higher thermal stability due to increased polarity .

- Density : The DFMO analog’s density (1.533 g/cm³) reflects the influence of halogen and fluorine atoms; the target compound’s density is likely comparable or slightly higher .

Biological Activity

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 328.08 g/mol . This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

The presence of multiple functional groups in this compound contributes to its reactivity and solubility in organic solvents, making it a valuable compound in synthetic organic chemistry. The trifluoromethoxy group enhances the compound's chemical reactivity, while the bromopropyl and nitro groups may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound suggest potential applications in cancer therapy. Compounds containing nitro groups are often evaluated for their ability to induce apoptosis in cancer cells. However, detailed studies specifically targeting this compound are necessary to establish its cytotoxic profile.

Enzyme Inhibition

The interactions of this compound with various enzymes could reveal its potential as a drug candidate. Enzyme inhibition studies may provide insights into how this compound affects metabolic pathways or cellular processes, which is crucial for understanding its biological activity.

Case Studies and Research Findings

While direct case studies on this compound are sparse, similar compounds have been extensively studied. For example:

- Study on Antimicrobial Properties : A study assessing the antimicrobial activity of structurally related compounds found significant effectiveness against Staphylococcus aureus strains, indicating that modifications in substituents can enhance biological activity .

- Cytotoxicity Research : Investigations into nitro-substituted benzene derivatives have shown promising results in inducing apoptosis in various cancer cell lines. These findings suggest that similar mechanisms may be applicable to this compound.

Comparative Analysis

To understand the potential impact of structural variations on biological activity, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene | C10H8BrF3NO2 | Antimicrobial | Lacks propyl chain |

| 1-Nitro-4-trifluoromethylbenzene | C8H6F3N | Cytotoxicity | Different electron-withdrawing properties |

| 1-(4-Bromobutyl)-2-nitro-3-(trifluoromethoxy)benzene | C11H12BrF3NO3 | Potentially higher solubility | Longer alkyl chain |

This table illustrates how variations in substituents can influence the chemical reactivity and potential applications of these compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene?

- Methodological Answer : The synthesis typically involves introducing the bromopropyl group to a pre-functionalized benzene ring. For example, nucleophilic substitution or Friedel-Crafts alkylation could be employed. A bromopropyl precursor (e.g., (3-bromopropyl)benzene, CAS 637-59-2 ) may react with a nitro- and trifluoromethoxy-substituted aromatic system under controlled conditions. Key considerations include:

- Reagent selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation or strong bases (e.g., LDA) for deprotonation in substitution reactions .

- Temperature control : Maintain 0–5°C during exothermic steps to avoid side reactions like over-nitration or decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity, as seen in analogous compounds .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks:

- Bromopropyl chain : δ ~3.4–3.6 ppm (CH₂Br), δ ~1.8–2.1 ppm (CH₂) .

- Nitro group : Deshielded aromatic protons (δ ~8.0–8.5 ppm) and NOE correlations to confirm substitution patterns.

- Trifluoromethoxy group : A singlet at δ ~4.3 ppm (CF₃O) and ¹⁹F NMR signals at ~-55 to -60 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₀H₁₀BrF₃NO₃ (calculated m/z 332.98) .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Competing pathways include:

- Undesired nitration positions : Directed by steric and electronic effects. Use meta-directing groups (e.g., trifluoromethoxy) to guide nitro placement .

- Bromine displacement : The bromopropyl chain may undergo elimination under basic conditions. Optimize solvent polarity (e.g., DMF for SN2 mechanisms) and avoid strong bases unless necessary .

- Mitigation strategies :

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., desired nitro orientation).

- In situ monitoring : Use TLC or inline IR to detect intermediates and adjust conditions in real time .

Q. What computational methods predict the regioselectivity of nucleophilic substitutions in this compound?

- Methodological Answer :

- DFT calculations : Model the transition state to evaluate activation energies for bromine displacement at different positions. Software like Gaussian or ORCA can simulate electron density maps (e.g., Fukui indices) to identify electrophilic hotspots .

- Molecular docking : Predict interactions with nucleophiles (e.g., amines) by analyzing steric accessibility of the bromopropyl group. Tools like AutoDock Vina assess binding affinities .

- Case study : Analogous compounds (e.g., 3-(trifluoromethyl)benzyl bromide) show higher reactivity at the benzylic position due to resonance stabilization, guiding synthetic design .

Q. How can stability studies under varying conditions inform storage and handling protocols?

- Methodological Answer :

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures. For example, brominated aromatics often degrade above 150°C .

- Light sensitivity : UV-Vis spectroscopy under accelerated UV exposure (e.g., 254 nm) detects photolytic degradation. Store in amber glass at -20°C if instability is observed .

- Moisture sensitivity : Karl Fischer titration quantifies hygroscopicity. Use inert atmospheres (N₂/Ar) during handling if moisture promotes hydrolysis .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility checks : Synthesize the compound using literature protocols and compare experimental data (e.g., mp, NMR) with published values. For example, conflicting mp values may arise from polymorphic forms—use XRD to identify crystal structures .

- Impurity profiling : LC-MS or GC-MS can detect trace side products (e.g., de-brominated derivatives) that skew physical properties. Purify via preparative HPLC if needed .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.